molecular formula C15H14N4O2 B12802103 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide CAS No. 73418-54-9

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide

Cat. No.: B12802103
CAS No.: 73418-54-9
M. Wt: 282.30 g/mol
InChI Key: MXIDOEIMYNLTRM-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is a chemical compound with the molecular formula C15H14N4O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide typically involves the reaction of benzimidazole derivatives with benzohydrazide. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or receptor modulator, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Benzimidazol-2-yl)benzaldehyde
  • 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
  • 1,4-Bis(1H-benzimidazol-2-yl)benzene

Uniqueness

4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

73418-54-9

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethoxy)benzohydrazide

InChI

InChI=1S/C15H14N4O2/c16-19-15(20)10-5-7-11(8-6-10)21-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)(H,19,20)

InChI Key

MXIDOEIMYNLTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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